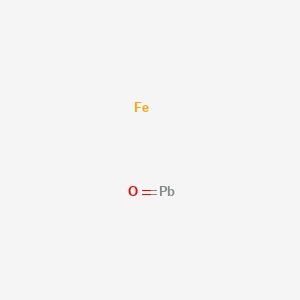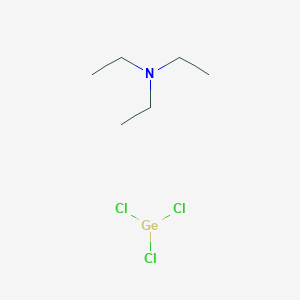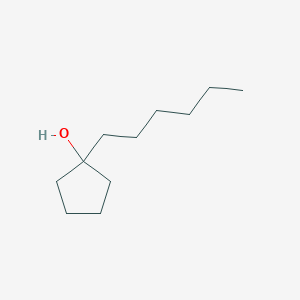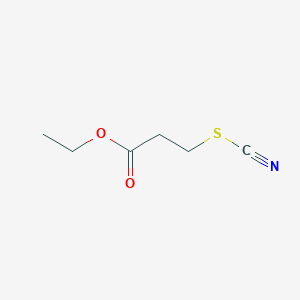
1,2-Diphenylethenylsulfanylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Diphenylethenylsulfanylbenzene is an organic compound that features a unique structure combining phenyl groups, an ethenyl linkage, and a sulfanyl group. This compound is part of the broader class of aromatic compounds, which are known for their stability and diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Diphenylethenylsulfanylbenzene can be synthesized through several methods, including Friedel-Crafts alkylation and acylation reactionsFor instance, an alkyl chloride electrophile can be activated by aluminum or iron trichloride, serving as a Lewis acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel-Crafts reactions, where the reaction conditions are optimized for yield and purity. The use of catalysts and controlled reaction environments ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
1,2-Diphenylethenylsulfanylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Aluminum chloride or iron trichloride as catalysts for Friedel-Crafts reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced aromatic compounds.
Substitution: Formation of various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
1,2-Diphenylethenylsulfanylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex aromatic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug design and development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Diphenylethenylsulfanylbenzene involves its interaction with molecular targets through its aromatic rings and sulfanyl group. These interactions can lead to various biological effects, including inhibition of microbial growth and modulation of biochemical pathways . The compound’s ability to undergo electrophilic and nucleophilic reactions makes it versatile in its applications.
Comparison with Similar Compounds
Similar Compounds
Benzene: A simple aromatic compound with a single ring structure.
Diphenylamine: Contains two phenyl groups attached to a nitrogen atom.
Benzothiadiazole: Features a benzene ring fused with a thiadiazole ring.
Uniqueness
1,2-Diphenylethenylsulfanylbenzene is unique due to its combination of phenyl groups, an ethenyl linkage, and a sulfanyl group. This structure imparts distinct chemical properties, making it valuable in various applications, including its potential use in optoelectronic devices and as a precursor in organic synthesis .
Properties
CAS No. |
41796-39-8 |
|---|---|
Molecular Formula |
C20H16S |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
1,2-diphenylethenylsulfanylbenzene |
InChI |
InChI=1S/C20H16S/c1-4-10-17(11-5-1)16-20(18-12-6-2-7-13-18)21-19-14-8-3-9-15-19/h1-16H |
InChI Key |
LMMBDCLJQURZOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C2=CC=CC=C2)SC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


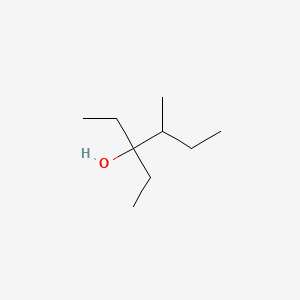
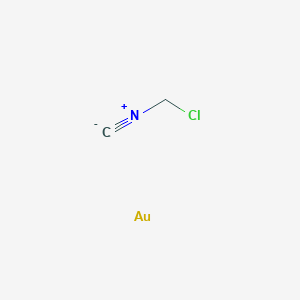
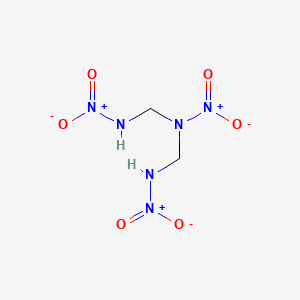
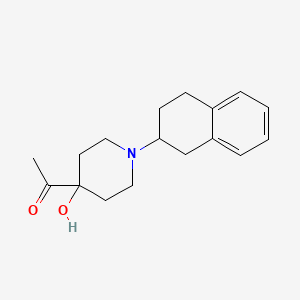
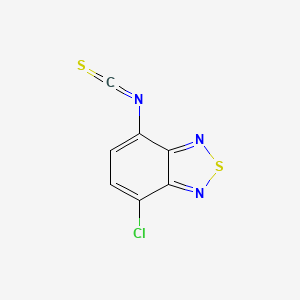
![1,1-Dimethyl-1H-naphtho[1,8-bc]siline](/img/structure/B14668226.png)
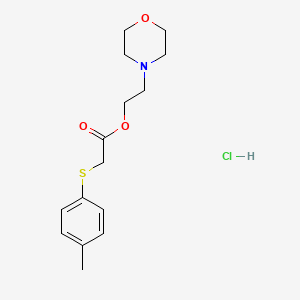
![4-[(E)-({4-[(E)-Phenyldiazenyl]phenyl}imino)methyl]phenyl decanoate](/img/structure/B14668244.png)
